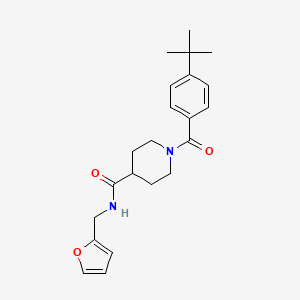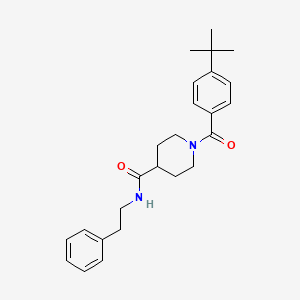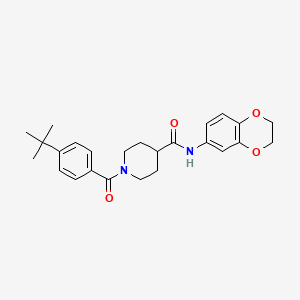![molecular formula C27H36N2O4 B3446562 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3446562.png)
1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide
Overview
Description
1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide, also known as Compound XX, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the enzyme's role in various biological processes.
Mechanism of Action
1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX is a potent and selective inhibitor of the enzyme it targets. It binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition leads to a decrease in the activity of the enzyme and a subsequent decrease in the biological processes it is involved in.
Biochemical and Physiological Effects:
The inhibition of the targeted enzyme by 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX has been shown to have various biochemical and physiological effects. For example, in cancer cells, the inhibition of the enzyme leads to a decrease in cell proliferation and an increase in apoptosis. In neurodegenerative diseases, the inhibition of the enzyme leads to a decrease in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX in lab experiments is its high potency and selectivity for the targeted enzyme. This allows researchers to study the enzyme's role in various biological processes with a high degree of specificity. However, one limitation of using 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX is its potential toxicity to cells and organisms. Therefore, careful dose-response studies and toxicity assays are necessary to ensure the safety of its use in lab experiments.
Future Directions
There are many future directions for research involving 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX. One possible direction is to study its effects on other biological processes and diseases. Another direction is to develop new derivatives of 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX with improved potency and selectivity for the targeted enzyme. Additionally, researchers can explore the use of 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX in combination with other therapies to enhance their effectiveness. Overall, the potential applications of 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX in scientific research are vast and exciting.
In conclusion, 1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX is a valuable tool in scientific research due to its potent and selective inhibition of a specific enzyme. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. By continuing to study this compound, researchers can gain a better understanding of the targeted enzyme's role in various biological processes and develop new therapies to treat diseases.
Scientific Research Applications
1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide XX has been used extensively in scientific research to study the role of the enzyme it inhibits. This enzyme is involved in various biological processes, including inflammation, cancer, and neurodegenerative diseases. By inhibiting the enzyme, researchers can study its role in these processes and develop new therapies to treat these diseases.
properties
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-27(2,3)22-9-7-21(8-10-22)26(31)29-16-13-20(14-17-29)25(30)28-15-12-19-6-11-23(32-4)24(18-19)33-5/h6-11,18,20H,12-17H2,1-5H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLNKNODPKRMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butyl-benzoyl)-piperidine-4-carboxylic acid [2-(3,4-dimethoxy-phenyl)-ethyl]-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446491.png)

![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B3446500.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446503.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B3446510.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446537.png)
![N-cyclopentyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446540.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3446545.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B3446547.png)

![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3446572.png)
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3446573.png)